molecular formula C13H11N B8439486 beta-(3-Pyridyl)styrene

beta-(3-Pyridyl)styrene

Cat. No.: B8439486
M. Wt: 181.23 g/mol
InChI Key: RMSGACVDMOLUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-(3-Pyridyl)styrene is an aromatic compound featuring a styrene backbone (ethenylbenzene) with a 3-pyridyl substituent at the beta position of the ethenyl group. This structure combines the π-conjugated system of styrene with the electron-deficient heteroaromatic pyridine ring, conferring unique electronic and reactivity profiles.

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

3-(2-phenylethenyl)pyridine

InChI

InChI=1S/C13H11N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-11H

InChI Key

RMSGACVDMOLUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 3-pyridyl group in this compound increases polarity compared to styrene, likely reducing volatility and enhancing solubility in polar solvents (similar to 3-acetylpyridine’s high water solubility) .
  • Unlike alpha-methylstyrene, which has steric hindrance from a methyl group, this compound’s substituent may direct reactivity toward electrophilic substitution at specific ring positions .

Electrophilic Substitution

Substituted pyridines, such as 2-(3-pyridyl)-2-chloropropanes, exhibit accelerated solvolysis rates due to resonance donation to the pyridine nitrogen, enhancing leaving-group stability . This compound’s pyridyl group may similarly stabilize transition states in reactions like halogenation or sulfonation, though direct evidence is lacking.

Polymerization Potential

Styrene’s polymerization is well-documented , but the electron-withdrawing pyridyl group in this compound could inhibit radical polymerization, analogous to how nitro groups deactivate aromatic rings. However, coordination with metal catalysts (e.g., in Ziegler-Natta systems) might enable controlled polymerization.

Toxicity and Handling

Pyridine derivatives often exhibit higher toxicity than simple hydrocarbons. For example, pyridine (CAS 110-86-1) is classified as harmful upon inhalation , and 3-acetylpyridine has moderate acute toxicity . This compound likely requires stringent handling protocols, including ventilation and personal protective equipment, though specific hazard data is unavailable.

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